6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one
Description
6-Methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted with a pentyl group at position 5, a methyl group at position 6, and a 4-methylquinazolin-2-ylamino moiety at position 2. The pyrimidinone scaffold is a common structural motif in medicinal chemistry due to its versatility in hydrogen bonding and aromatic interactions, which are critical for biological activity.
Properties
Molecular Formula |
C19H23N5O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H23N5O/c1-4-5-6-10-15-13(3)21-19(23-17(15)25)24-18-20-12(2)14-9-7-8-11-16(14)22-18/h7-9,11H,4-6,10H2,1-3H3,(H2,20,21,22,23,24,25) |
InChI Key |
MPPCHYFIZWGSAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=NC3=CC=CC=C3C(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The most common approach includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone Derivatives: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone N-oxides.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinazolinone N-oxides.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives with functional groups like halogens, nitro groups, and alkyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of quinazoline and pyrimidine exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Cancer | 5.9 |
| SW-480 | Colorectal Cancer | 2.3 |
| MCF-7 | Breast Cancer | 5.65 |
These results suggest that the compound may effectively inhibit tumor cell proliferation, potentially through mechanisms involving apoptosis and modulation of signaling pathways related to cell growth and survival .
Antimicrobial Properties
The compound has also shown promise in antimicrobial assays. Studies have demonstrated efficacy against both bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method was employed to evaluate antimicrobial activity, revealing that certain derivatives possess significant antimicrobial effects .
Protein Kinase Inhibition
The structural features of the compound suggest it may interact with various protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression. Research indicates that quinazoline derivatives can serve as potent inhibitors of specific kinases, such as CLK1 and DYRK1A, which are involved in cancer signaling pathways .
Case Study 1: Anticancer Efficacy
In a study aimed at evaluating the antiproliferative effects of quinazoline-pyrimidine hybrids, compounds similar to 6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one were synthesized and tested against human cancer cell lines. The results demonstrated that these compounds exhibited IC50 values comparable to established chemotherapeutics like Cisplatin, indicating their potential as novel anticancer agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of quinazoline derivatives for their antimicrobial properties. The study revealed that certain derivatives had strong inhibition against pathogenic bacteria and fungi, suggesting a viable pathway for developing new antimicrobial agents from this class of compounds .
Mechanism of Action
The mechanism of action of 6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism, making it a potential candidate for diabetes treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its combination of a pentyl chain, methyl-substituted quinazoline, and pyrimidinone core. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison of Pyrimidinone Derivatives
Key Comparative Insights
Quinazoline Substitution: The target compound’s 4-methylquinazoline () contrasts with 4,6-dimethyl (Analog 2) or 6-ethoxy-4-methyl (Analog 1) variants.
Pyrimidinone Substituents: The 5-pentyl chain in the target compound offers greater lipophilicity than 5-ethyl (Analog 1) or 5-(4-isopropylbenzyl) (Analog 2) groups, which could enhance blood-brain barrier penetration . Methylthio (Analog 3) or tetrazolylsulfanyl (Analog 4) substituents introduce sulfur-based reactivity, enabling disulfide formation or metal chelation .
Spectroscopic Properties: IR spectra of dihydropyrimidinones (e.g., Analog 3) show characteristic C=O (1659–1670 cm⁻¹) and NH (3200–3300 cm⁻¹) stretches, suggesting similar features in the target compound . ¹H NMR data for Analog 3 (e.g., δ 2.402 ppm for S-CH₃) provide benchmarks for verifying substituent environments in the target compound .
Thermal and Solubility Trends: Melting points of pyrimidinone derivatives range from 210–220°C (Analog 3, ), suggesting the target compound may exhibit similar thermal stability. The pentyl chain likely reduces aqueous solubility compared to methylthio or tetrazole-containing analogs .
Biological Activity
6-Methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one is a compound of significant interest due to its potential therapeutic applications, particularly as an inhibitor of the p38 MAP kinase pathway. This pathway is crucial in inflammatory responses and has been implicated in various autoimmune diseases. Understanding the biological activity of this compound can provide insights into its pharmacological potential.
- Molecular Formula: C16H20N4O
- Molecular Weight: 284.36 g/mol
- IUPAC Name: 6-Methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one
The primary mechanism of action for 6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-pentylpyrimidin-4(3H)-one involves the inhibition of p38 MAP kinase. This kinase plays a pivotal role in cellular responses to stress and inflammation, making it a target for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Key Findings:
- Inhibition of Cytokine Production: The compound has been shown to effectively inhibit the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6, which are critical mediators in inflammatory pathways .
- In Vivo Activity: In studies involving adjuvant-induced arthritis models, this compound demonstrated significant anti-inflammatory effects, reducing joint swelling and inflammation markers .
Biological Activity Assessment
Several studies have evaluated the biological activity of this compound through various assays:
Table 1: Biological Activity Summary
Case Study 1: Anti-Arthritic Effects
A study published in PubMed highlighted the efficacy of the compound in a rat model of adjuvant-induced arthritis. The administration of the compound resulted in a marked decrease in paw swelling and joint inflammation compared to controls. Histological analysis revealed reduced synovial hyperplasia and inflammatory cell infiltration.
Case Study 2: Cytokine Modulation
Another investigation focused on the modulation of cytokine levels in vitro. The compound was applied to macrophage cell lines, resulting in a significant decrease in TNFα and IL-6 levels post-stimulation with lipopolysaccharide (LPS). This suggests that the compound not only inhibits p38 MAPK but also affects downstream signaling pathways involved in cytokine production.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the quinazoline moiety enhance the potency of the compound. For instance, substituents at specific positions on the quinazoline ring can significantly impact its inhibitory effects on p38 MAP kinase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
